
gamma-Eudesmol
Overview
Description
Gamma-eudesmol (γ-eudesmol) is a sesquiterpenoid belonging to the eudesmane, isoeudesmane, or cycloeudesmane subclass. Its chemical formula is C₁₅H₂₆O (molecular weight: 222.37 g/mol), characterized by a hydroxyl group on the eudesmane backbone . This compound exhibits low water solubility (0.0819 g/L) and weak acidity (pKa ~19.35), with a logP of 4.55, indicating high lipophilicity . Its derivatives, such as this compound rhamnoside (C₂₁H₃₆O₅), demonstrate modified solubility (0.81 mg/L) due to glycosylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gamma-Eudesmol can be synthesized through various synthetic routes starting from natural precursors. One efficient method involves the stereocontrolled synthesis of derivatives such as (-)-10-epi-5β,11-dihydroxyeudesmane and (-)-4,10-epi-5β,11-dihydroxyeudesmane from (+)-dihydrocarvone. This synthesis highlights the use of substrate-directable epoxidation and homogeneous hydrogenation to control the stereochemistry at specific carbon positions.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as essential oils of certain plants. The extraction process typically includes steam distillation followed by purification steps like chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Gamma-Eudesmol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated compounds.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Reagents like halogens or alkylating agents under controlled conditions.
Major Products:
Scientific Research Applications
Therapeutic Applications
1. Antinociceptive Activity
Research has demonstrated that gamma-eudesmol exhibits significant antinociceptive properties. A study on the essential oil derived from Guatteria friesiana revealed that this compound constituted 16.8% of the oil and was associated with pain relief mechanisms likely involving opioid receptors and K⁺-ATP channels . This suggests potential applications in pain management therapies.
2. Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. In a study involving essential oils from Drimys winteri, this compound was identified as one of the major components (39.7%) and exhibited inhibitory effects against Helicobacter pylori, Staphylococcus aureus, Escherichia coli, and Candida albicans . The Minimum Inhibitory Concentration (MIC) for this compound was reported at 64 μg/mL against certain strains, indicating its potential as a natural antimicrobial agent.
3. Antioxidant Activity
The antioxidant capacity of this compound has been explored through various assays. Essential oils containing this compound have demonstrated moderate antioxidant activity, which is crucial for combating oxidative stress in biological systems . This property may be leveraged in food preservation and nutraceutical formulations.
Aromatherapy and Psychosomatic Benefits
This compound is also utilized in aromatherapy due to its calming effects. A study evaluated the impact of aromatherapy massages incorporating blends with this compound on anxiety and pain levels among participants. Results indicated significant reductions in anxiety scores among those receiving aromatherapy treatments compared to control groups . This highlights its potential as a complementary therapy for mental health.
Industrial Applications
1. Food Industry
In the food industry, this compound's antioxidant properties are being investigated for its potential to enhance food preservation. Its ability to inhibit oxidation can improve the shelf life of food products while maintaining nutritional quality .
2. Cosmetic Formulations
The cosmetic industry has also taken interest in this compound for its skin-beneficial properties, including anti-inflammatory effects and moisturizing capabilities. Formulations containing this compound may provide enhanced skin care benefits.
Case Studies
Mechanism of Action
Gamma-Eudesmol exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors in biological systems, leading to its observed biological activities. For example, it has been shown to modulate inflammatory pathways and exhibit antimicrobial properties by disrupting microbial cell membranes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Isomers and Stereoisomers
Gamma-eudesmol shares its core eudesmane skeleton with isomers like alpha-eudesmol (α-eudesmol) and beta-eudesmol (β-eudesmol), differing in hydroxyl group positioning. Stereoisomers such as 10-epi-gamma-eudesmol and 5-epi-7-epi-alpha-eudesmol exhibit distinct spatial arrangements, influencing their biological interactions .
Physical and Chromatographic Properties
Retention indices (RI) in gas chromatography (GC) help differentiate these compounds:
- This compound : RI = 1630–1631
- Tau-muurolol : RI = 1640
- Alpha-cadinol: RI = 1652
- Alpha-eudesmol : RI = 1656
These values reflect variations in volatility and polarity due to structural differences.
Natural Occurrence and Abundance
- This compound : Found in Eucalyptus globulus (1.20% of essential oil) , Australian Blue Cypress oil , and Amyris balsamifera (West Indian Sandalwood) .
- Alpha-eudesmol: Present in Magnolia obovata (anxiolytic activity) and Laggera pterodonta .
- Beta-eudesmol : Dominant in Eucalyptus globulus (4.68% of essential oil) .
Antimicrobial Effects
- This compound: Inhibits Proteus mirabilis, Staphylococcus epidermidis, and Pseudomonas aeruginosa via binding energy (−6.5 to −7.2 kcal/mol), disrupting bacterial protein synthesis .
- Alpha-eudesmol : Shows anxiolytic activity by inhibiting acylcarnitine hydrolase, increasing free acylcarnitine levels .
- Beta-eudesmol : Exhibits anti-inflammatory and antioxidant properties in Cinnamomum species .
Pharmacokinetics and Toxicity
- This compound rhamnoside: Lower synthetic accessibility (3.14/5) compared to parent compound (4.05/5), with favorable ADMET profiles .
- Alpha-eudesmol : Higher metabolic stability in silico models compared to this compound .
Biological Activity
Gamma-eudesmol is a naturally occurring sesquiterpenoid alcohol found in various essential oils, particularly in plants of the Asteraceae family. Its biological activities have garnered significant attention in recent years, especially regarding its anticancer, antimicrobial, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the molecular formula C15H26O and is characterized by a bicyclic structure. Its unique configuration contributes to its diverse biological activities.
Anticancer Activity
Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study investigated the cytotoxicity of eudesmol isomers (including this compound) on human hepatocellular carcinoma (HepG2) cells. The results indicated that this compound had an IC₅₀ value ranging from 8.86 ± 1.27 to 15.15 ± 1.06 μg/mL, demonstrating significant antiproliferative activity:
Eudesmol Isomer | IC₅₀ Range (μg/mL) | Cell Lines Tested |
---|---|---|
α-Eudesmol | 5.38 - 10.60 | B16-F10, K562 |
β-Eudesmol | 16.51 - 24.57 | B16-F10, HepG2 |
γ-Eudesmol | 8.86 - 15.15 | B16-F10, K562 |
The mechanisms underlying this cytotoxicity involve the induction of caspase-mediated apoptosis, characterized by loss of mitochondrial membrane potential and activation of caspase-3 in treated cells .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. In a study examining essential oils from various plant species, this compound was shown to have minimum inhibitory concentrations (MIC) against several pathogenic bacteria and fungi:
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 32 |
Candida albicans | 64 |
These findings suggest that this compound could be a potential candidate for developing natural antimicrobial agents .
Antioxidant Activity
The antioxidant capacity of this compound has been explored in several studies. It has been shown to scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related diseases . The antioxidant activity is attributed to its ability to bind to proteins involved in radical production, thereby reducing cellular damage.
Case Studies and Applications
- Cancer Treatment : In vivo studies using C57BL/6 mice inoculated with B16-F10 melanoma cells revealed that administration of this compound resulted in tumor growth inhibition rates of up to 37.52% at specific dosages . This highlights its potential as an adjunct therapy in cancer treatment.
- Aromatherapy : this compound is also utilized in aromatherapy due to its calming effects on the nervous system and potential immunomodulatory benefits . Studies have indicated that aromatherapy incorporating this compound can enhance immune responses by increasing peripheral blood lymphocyte counts.
Properties
IUPAC Name |
2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOPMQRJLLIEJV-IUODEOHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1)C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H](CC[C@]2(CCC1)C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017639 | |
Record name | Machilol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209-71-8 | |
Record name | (+)-γ-Eudesmol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1209-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Machilol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001209718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Machilol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .GAMMA.-EUDESMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3M974G2BE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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